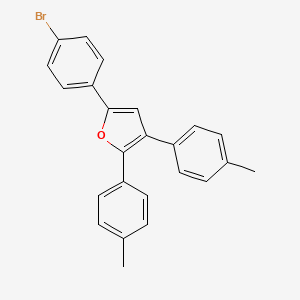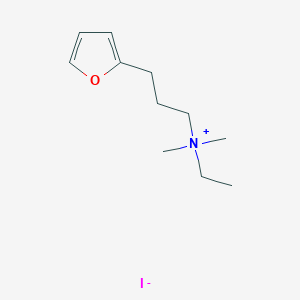
Dimethylethyl(3-(2-furyl)propyl)ammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3-(furan-2-yl)-n,n-dimethylpropan-1-aminium iodide is a chemical compound known for its unique structure and properties. This compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, attached to a propan-1-aminium group. The presence of the iodide ion makes it a salt, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-ethyl-3-(furan-2-yl)-n,n-dimethylpropan-1-aminium iodide typically involves the reaction of a furan derivative with an amine under controlled conditions. One common method is the alkylation of 3-(furan-2-yl)-n,n-dimethylpropan-1-amine with ethyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained at around 60-80°C to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-(furan-2-yl)-n,n-dimethylpropan-1-aminium iodide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Corresponding halide or hydroxide salts.
Scientific Research Applications
N-ethyl-3-(furan-2-yl)-n,n-dimethylpropan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of n-ethyl-3-(furan-2-yl)-n,n-dimethylpropan-1-aminium iodide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the aminium group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-3-(furan-2-yl)-n,n,2-trimethylpropan-1-aminium iodide
- N-methyl-3-(furan-2-yl)-n,n-dimethylpropan-1-aminium iodide
Uniqueness
N-ethyl-3-(furan-2-yl)-n,n-dimethylpropan-1-aminium iodide is unique due to its specific substitution pattern on the propan-1-aminium group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
25537-82-0 |
|---|---|
Molecular Formula |
C11H20INO |
Molecular Weight |
309.19 g/mol |
IUPAC Name |
ethyl-[3-(furan-2-yl)propyl]-dimethylazanium;iodide |
InChI |
InChI=1S/C11H20NO.HI/c1-4-12(2,3)9-5-7-11-8-6-10-13-11;/h6,8,10H,4-5,7,9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
CFCHUEVFNSHZST-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(C)CCCC1=CC=CO1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)
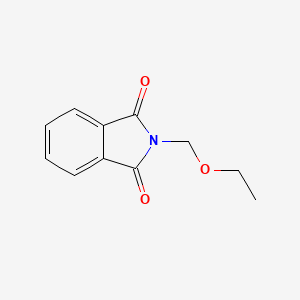
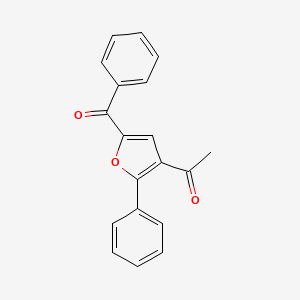
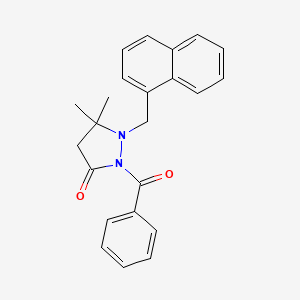

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)
![3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole](/img/structure/B12902967.png)
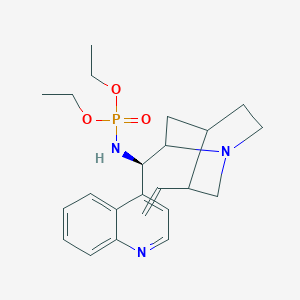

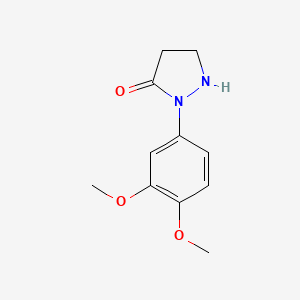
![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
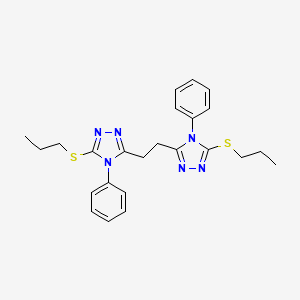
![4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12903007.png)
